4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid
CAS No.: 2648945-02-0
Cat. No.: VC11529225
Molecular Formula: C12H19NO5
Molecular Weight: 257.28 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2648945-02-0 |
|---|---|
| Molecular Formula | C12H19NO5 |
| Molecular Weight | 257.28 g/mol |
| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-8-6-17-12(9(14)15)4-7(8)5-12/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15) |
| Standard InChI Key | DSAGBPMTGBRZHH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1COC2(CC1C2)C(=O)O |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Stereochemical Features
The systematic IUPAC name, 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid, delineates its core structure:
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A bicyclo[3.1.1]heptane system fused with an oxygen atom at position 2.
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A Boc-protected amino group (-NHCOO-t-Bu) at position 4.
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A carboxylic acid moiety (-COOH) at position 1.
The bicyclic framework imposes significant steric constraints, influencing both reactivity and conformational stability. X-ray crystallography of analogous compounds reveals a boat-like conformation for the bicyclo[3.1.1]heptane ring, with the oxygen atom participating in intramolecular hydrogen bonding .
Molecular Formula and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₅ |
| Molecular Weight | 257.28 g/mol |
| CAS Registry Number | 2648945-02-0 |
| XLogP3 | 0.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 4 |
The compound’s moderate lipophilicity (XLogP3 = 0.8) suggests balanced solubility in polar and nonpolar solvents, a critical factor in synthetic applications .
Synthesis and Functionalization
Key Synthetic Pathways
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid typically involves multistep strategies:
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Bicyclic Core Construction: Cycloaddition reactions, such as [4 + 2] Diels-Alder processes, form the bicyclo[3.1.1]heptane skeleton. Palladium-catalyzed cross-couplings may also be employed to introduce substituents .
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Amino Group Protection: The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, yielding the Boc-amino intermediate .
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Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile group introduces the carboxylic acid functionality.
Challenges in Synthesis
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Steric Hindrance: The bicyclic system impedes nucleophilic attacks, necessitating optimized reaction conditions (e.g., elevated temperatures or microwave irradiation).
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Regioselectivity: Competing reaction pathways during cycloaddition require precise catalyst control to ensure correct ring fusion.
Applications in Pharmaceutical Chemistry
Peptidomimetic Design
The compound’s rigid bicyclic framework mimics peptide β-turn structures, enabling its use in designing protease-resistant peptidomimetics. For example, derivatives have shown inhibitory activity against HIV-1 protease by occupying the enzyme’s active site with high affinity .
Enzyme Inhibition Studies
Incorporation of the Boc-protected amino group facilitates targeted interactions with enzymatic binding pockets. Recent studies demonstrate its utility in synthesizing inhibitors of serine hydrolases, a enzyme class implicated in neurodegenerative diseases .
Comparative Analysis with Structural Analogs
The fluorinated analog (CAS 1374655-98-7) exhibits distinct electronic properties due to fluorine’s electronegativity, making it preferable for radiolabeling applications .
Future Directions and Research Opportunities
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for drug discovery.
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Prodrug Formulations: Leveraging the carboxylic acid group for ester-based prodrugs to enhance bioavailability.
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Computational Modeling: Machine learning-driven predictions of binding affinities against novel biological targets.
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